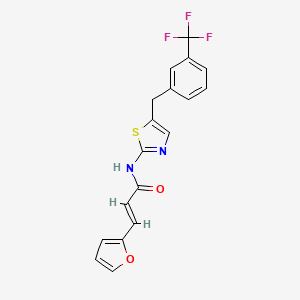

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a synthetic acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a thiazole ring substituted with a 3-(trifluoromethyl)benzyl moiety. Its molecular formula is C₂₀H₁₅F₃N₂OS, with an average mass of 388.407 g/mol and a monoisotopic mass of 388.085719 g/mol .

The trifluoromethyl group on the benzyl substituent contributes to increased lipophilicity and metabolic stability, making this compound a candidate for pharmacological applications such as anticancer or antinociceptive agents .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2S/c19-18(20,21)13-4-1-3-12(9-13)10-15-11-22-17(26-15)23-16(24)7-6-14-5-2-8-25-14/h1-9,11H,10H2,(H,22,23,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHPATIDMZKJBA-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological activity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure featuring a furan moiety, a thiazole ring, and a trifluoromethylbenzyl group. Its molecular formula is C20H17F3N2O2S, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H17F3N2O2S |

| Molecular Weight | 404.42 g/mol |

| SMILES | C1=CC=C(C(=C1)C2=CC=C(N=C(C(=O)N)C3=CC=C(C=C3)C(F)(F)F)S2)O2)F |

| LogP | 4.5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the furan and thiazole rings, followed by the introduction of the trifluoromethylbenzyl group. Various methods have been reported in the literature, often utilizing palladium or copper catalysts for coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and furan rings have shown efficacy against various bacterial strains.

- Case Study 1 : A related compound demonstrated a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli, suggesting potential antibacterial activity for this compound as well .

Anticancer Activity

Compounds featuring furan and thiazole groups are also noted for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

- Case Study 2 : A series of thiazole derivatives showed promising results in inhibiting cancer cell proliferation, with some derivatives achieving IC50 values in the low micromolar range . The incorporation of trifluoromethyl groups has been linked to enhanced potency and selectivity against cancer cell lines.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways.

- Case Study 3 : Research on related acrylamide derivatives indicated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This suggests that this compound may also exhibit similar inhibitory effects.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Studies have shown that modifications in the aromatic systems can lead to increased lipophilicity and improved interaction with biological targets.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased potency |

| Furan ring presence | Enhanced bioactivity |

| Thiazole ring | Improved selectivity |

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of (E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Proliferation Inhibition : Studies indicated that this compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Case Studies

- Study on Antibacterial Efficacy :

- Anticancer Activity Assessment :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related acrylamide and thiazole derivatives:

Key Observations:

- Trifluoromethyl vs. Halogen Substitutions : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater steric bulk compared to chloro or fluoro substituents in analogs like compound 31 or DM490. This may enhance metabolic stability and target selectivity .

- Acrylamide vs.

- Heterocyclic Variations : Replacing furan with thiophene (DM497) alters electronic properties, as thiophene is more electron-rich, which may influence interactions with ion channels like CaV2.2 .

Anticancer Potential

- Compound 31 inhibits KPNB1 (karyopherin subunit beta 1), a nuclear transport protein, and demonstrates anticancer activity in cell-based assays . The target compound’s acrylamide moiety and trifluoromethylbenzyl group may similarly target protein-protein interactions or kinase pathways.

- Thiazole Substitutions : The 5-position substitution on the thiazole ring (e.g., 3-(trifluoromethyl)benzyl vs. 4-fluorophenyl) influences target specificity. Bulkier groups like trifluoromethylbenzyl may enhance membrane permeability .

Antinociceptive Activity

- DM490 and DM497 exhibit antinociceptive effects via inhibition of CaV2.2 channels and modulation of α7 nicotinic acetylcholine receptors (nAChRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.